molecular formula C13H22N2O2 B13501672 Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate

Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate

Cat. No.: B13501672
M. Wt: 238.33 g/mol
InChI Key: RIYFXIDCOHUEPO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and but-3-yn-2-ol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-2-yl group allows for unique reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3

InChI Key

RIYFXIDCOHUEPO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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